4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine
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Overview
Description
4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine is an organic compound that features a piperidine ring substituted with thiophene groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidine Introduction: The acylated thiophene is then reacted with piperidine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of organic semiconductor materials and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene rings can participate in π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological activities and lead to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(thiophen-2-yl)piperidine: Lacks the carbonyl group, which may affect its reactivity and applications.
1-(thiophene-2-carbonyl)piperidine: Lacks the second thiophene ring, which may influence its structural properties and interactions.
Uniqueness
4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine is unique due to the presence of both thiophene rings and the carbonyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBUKKLRRDDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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